molecular formula C19H15ClN4O4 B2470092 (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide CAS No. 307329-60-8

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide

Cat. No.: B2470092
CAS No.: 307329-60-8
M. Wt: 398.8
InChI Key: CPPKVIPAZUDEBV-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a quinoline ring substituted with chlorine and ethoxy groups, and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide typically involves the condensation of 2-chloro-7-ethoxyquinoline-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide exhibit significant anticancer properties. For instance, studies have shown that related quinoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The compound's mechanism of action may involve the inhibition of protein tyrosine kinases, which are crucial for cancer cell signaling .

Antimicrobial Properties

The compound has been explored for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent. The presence of the nitro group is believed to enhance its efficacy against microbial targets .

Pharmacological Investigations

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for potential anti-inflammatory and analgesic effects. The pharmacological profile indicates interactions with multiple biological targets, which could lead to diverse therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of HER-2 oncogene
AntimicrobialActivity against Mycobacterium spp.
Anti-inflammatoryPotential modulation of pathways

Table 2: Synthesis Parameters

ParameterCondition
Reactants2-chloro-7-ethoxyquinoline, 4-nitrobenzohydrazide
CatalystAcetic acid
Reaction TemperatureReflux
Purification MethodRecrystallization

Case Study 1: Anticancer Efficacy

A study conducted on various quinoline derivatives demonstrated that compounds structurally similar to this compound showed promising results in inhibiting cancer cell lines. The study utilized IC50 values to measure potency, revealing significant selectivity towards HER-2 positive cells compared to non-transfected controls .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting strong potential as future antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and nitrobenzohydrazide moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one
  • (E)-4-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Uniqueness

(E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of the nitrobenzohydrazide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Biological Activity

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide is a hydrazone derivative that has garnered attention due to its diverse biological activities. Hydrazones, characterized by the functional group -C=N-NH-, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

 E N 2 chloro 7 ethoxyquinolin 3 yl methylene 4 nitrobenzohydrazide\text{ E N 2 chloro 7 ethoxyquinolin 3 yl methylene 4 nitrobenzohydrazide}

Antimicrobial Activity

Hydrazone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activity.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Hydrazone AE. coli32 µg/mL
Hydrazone BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

Research has shown that hydrazones containing quinoline moieties often exhibit enhanced antimicrobial activity due to their ability to interact with bacterial cell membranes and inhibit vital cellular processes .

Anticancer Activity

The anticancer potential of hydrazones has been explored in various studies. The compound this compound has demonstrated promising results against multiple cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.0
A5497.5
HeLa6.0

Studies indicate that the mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Hydrazones have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokine production.

Case Study:
A study conducted by Abdel-Wahab et al. explored the anti-inflammatory effects of various hydrazones, including those structurally related to this compound. The results indicated a significant reduction in inflammatory markers in treated groups compared to controls, suggesting potential for therapeutic use in inflammatory conditions .

The biological activities of this compound can be attributed to its chemical structure, which allows for interactions with biological targets:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Properties

IUPAC Name

N-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4/c1-2-28-16-8-5-13-9-14(18(20)22-17(13)10-16)11-21-23-19(25)12-3-6-15(7-4-12)24(26)27/h3-11H,2H2,1H3,(H,23,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPKVIPAZUDEBV-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.